molecular formula C13H17FN2S B4081910 N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide

N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide

Cat. No. B4081910
M. Wt: 252.35 g/mol
InChI Key: FTDBGJJOBNBGEW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide, also known as FMePTh, is a chemical compound that is widely used in scientific research for its potential therapeutic properties. It belongs to the class of thioamide compounds and has shown promising results in various studies.

Mechanism of Action

N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide acts by inhibiting the reuptake of dopamine, which leads to an increase in the concentration of dopamine in the brain. This increase in dopamine concentration has been shown to improve the symptoms of Parkinson's disease and other related disorders.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide has been shown to have several biochemical and physiological effects, including an increase in the release of dopamine, an increase in the firing rate of dopaminergic neurons, and an improvement in motor function. It also has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, its high potency also makes it difficult to use in vivo, as it can cause toxicity and side effects at high doses.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide, including:
1. Development of more selective and less toxic analogs of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide for the treatment of Parkinson's disease and other related disorders.
2. Investigation of the potential use of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide in the treatment of other neurological disorders, such as schizophrenia and depression.
3. Study of the long-term effects of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide on dopamine function and neurotoxicity.
4. Investigation of the potential use of N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide as a tool for studying the role of dopamine in addiction and reward pathways.
In conclusion, N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more selective and less toxic analogs.

Scientific Research Applications

N-(4-fluorophenyl)-3-methyl-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been shown to act as a potent dopamine transporter inhibitor, which makes it a potential candidate for the treatment of Parkinson's disease.

properties

IUPAC Name

N-(4-fluorophenyl)-3-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2S/c1-10-3-2-8-16(9-10)13(17)15-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBGJJOBNBGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-methylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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